molecular formula C8H17NO2 B1348328 Ethyl 6-aminohexanoate CAS No. 371-34-6

Ethyl 6-aminohexanoate

Cat. No.: B1348328
CAS No.: 371-34-6
M. Wt: 159.23 g/mol
InChI Key: NJNQDCIAOXIFTB-UHFFFAOYSA-N
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Description

Ethyl 6-aminohexanoate (C₈H₁₇NO₂) is an ester derivative of 6-aminohexanoic acid, featuring an ethyl ester group and a terminal amine. It is widely used as a pharmaceutical intermediate, particularly in synthesizing anticancer agents, peptide conjugates, and imaging probes . Its molecular weight is 159.23 g/mol, and it is sensitive to air and incompatible with oxidizing agents . Synthesis methods include reactions between caprolactam and ethanol in near-critical water (98% yield with SnCl₂) and coupling reactions using reagents like HATU/HOBt .

Preparation Methods

Ethyl 6-aminohexanoate can be synthesized through various methods. One common synthetic route involves the reaction between caprolactam and ethanol in near-critical water. This reaction is catalyzed by additives such as tin(II) chloride (SnCl2) and can achieve yields as high as 98% . The reaction conditions include specific temperature, residence time, and pH adjustments to optimize the yield .

Chemical Reactions Analysis

Ethyl 6-aminohexanoate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 6-aminohexanoate is a chemical compound with the molecular formula C8H17NO2C_8H_{17}NO_2 . It is also referred to as this compound .

Chemical Identifiers:

  • CAS No.: 371-34-6
  • MDL No.: MFCD00233495

Scientific Research Applications

While the search results do not directly detail the applications of this compound, they do shed light on the applications of its related compounds, particularly 6-aminohexanoic acid and its derivatives:

  • Plasmin Inhibitors: Derivatives of 6-aminohexanoic acid have demonstrated potential as plasmin inhibitors. H-D-Ala-Phe-Lys-EACA-NH2 was identified as an active and specific inhibitor of the amidolytic activity of plasmin .
  • Drug Resistance Reversal: Studies suggest that antisense oligodeoxynucleotide-doxorubicin conjugates with 6-aminohexanoic acid might be helpful in multidrug resistance reversal .
  • Multidrug Resistance Reversal: 6-Aminohexanoic acid has shown potential in multidrug resistance reversal .
  • Hydrophobic Structure: 6-aminohexanoic acid is an ω-amino acid with a hydrophobic, flexible structure .
  • NRP-1 Binding: Conjugates of TKPRR or DKPPR increased the solubility of the conjugates and showed better affinity for NRP-1 compared to TPC-Ahx-ATWLPPR .

Enzymes and Hydrolases

Mechanism of Action

The mechanism of action of ethyl 6-aminohexanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 6-aminohexanoic acid, which can then interact with enzymes and receptors in biological systems. The pathways involved include enzymatic hydrolysis and subsequent binding to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-Aminohexanoate (C₇H₁₅NO₂)

  • Structure : Methyl ester instead of ethyl.
  • Molecular Weight : 145.20 g/mol .
  • Applications : Used in peptidomimetic synthesis and as a precursor for hydroxamic acids in histone deacetylase inhibitors .
  • Synthesis : Prepared via Eschweiler–Clarke methylation or amide coupling reactions .
  • Key Difference : Lower molecular weight and shorter ester chain reduce lipophilicity compared to ethyl derivatives, influencing solubility and reactivity .

Ethyl 6-Hydroxyhexanoate (C₈H₁₆O₃)

  • Structure : Hydroxyl group replaces the amine.
  • Molecular Weight : 160.21 g/mol .
  • Applications : Primarily used in polymer chemistry and as a flavoring agent.
  • Key Difference : Lacks the amine functionality, making it unsuitable for applications requiring nucleophilic or coordination chemistry .

Ethyl 6-[Ethyl(Phenyl)Amino]-6-Oxohexanoate (C₁₆H₂₃NO₃)

  • Structure : Contains an N-ethyl-N-phenylamide group.
  • Molecular Weight : 277.36 g/mol .
  • Applications : Likely used in specialized amidation reactions or as a surfactant.
  • Key Difference : The bulky amide group introduces steric hindrance, limiting its utility in peptide synthesis compared to simpler esters .

Functional Group Analogs

Alkyl Esters of 6-Aminohexanoic Acid

Esters with longer alkyl chains (e.g., octyl, decyl) exhibit enhanced skin penetration properties:

Compound Enhancement Factor (EF) in Water EF in Olive Oil
Octyl 6-aminohexanoate 45.5 -
Decyl 6-aminohexanoate - 19.5
This compound N/A N/A
  • Insight : Longer alkyl chains increase lipophilicity, improving transdermal drug delivery .

Hydrochloride Salts (e.g., this compound Hydrochloride)

  • Structure : Protonated amine improves water solubility.
  • Applications : Useful in formulations requiring enhanced stability or ionic interactions .
  • Key Difference : The hydrochloride form is less volatile and more stable under acidic conditions compared to the free base .

Application-Specific Comparisons

Pharmaceutical Intermediates

  • This compound: Preferred for hydroxamic acid derivatives (anticancer agents) due to balanced reactivity and ease of ester hydrolysis .
  • Mthis compound: Used in constrained peptide synthesis (e.g., oxazolidinone scaffolds) due to its smaller size .

Biodegradability

  • This compound: Degraded by Arthrobacter sp. KI72 via 6-aminohexanoate aminotransferase (NylD1) and adipate semialdehyde dehydrogenase (NylE1) .

Biological Activity

Ethyl 6-aminohexanoate (C8H17NO2), an ester derivative of 6-aminohexanoic acid, has garnered attention for its diverse biological activities and applications in pharmaceutical synthesis. This article explores its biological mechanisms, biochemical interactions, and potential therapeutic uses, supported by data tables and relevant research findings.

This compound is synthesized primarily through the reaction of caprolactam with ethanol in near-critical water, often utilizing tin(II) chloride (SnCl2) as a catalyst. The reaction conditions can yield up to 98% of the desired product, with factors such as temperature, pH, and reactant ratios influencing the outcome .

Biological Activity

Mechanism of Action

This compound exhibits biological activity primarily through its interactions with various enzymes and proteins. It acts as a substrate for 6-aminohexanoate aminotransferase, which catalyzes its conversion into adipate semialdehyde. This pathway is significant in metabolic processes involving fatty acid degradation and amino acid metabolism .

Pharmacokinetics

The compound demonstrates high gastrointestinal absorption and can cross the blood-brain barrier (BBB), indicating potential central nervous system effects. Its pharmacokinetic profile suggests it may be utilized in drug formulations targeting specific receptors or enzymes.

Antifibrinolytic Properties

Research has highlighted the role of 6-aminohexanoic acid (the parent compound) in inhibiting fibrinolysis. This property is crucial for medical applications in managing bleeding disorders. This compound mimics lysine residues, interacting competitively with plasminogen activators to inhibit clot breakdown .

Cytotoxic Activity

A study investigating the cytotoxic effects of this compound derivatives showed promising results against certain cancer cell lines. The compound's ability to form conjugates with bile acids enhanced its cytotoxic potential, suggesting a pathway for developing anticancer agents .

Biochemical Interactions

This compound interacts with various cellular components:

  • Enzyme Interactions : It influences enzymes like glutaminase and carboxylesterase, which are involved in metabolic pathways related to amino acids and energy production .
  • Cell Signaling : The compound affects cellular signaling pathways, potentially altering gene expression and metabolic flux within cells.

Data Table: Summary of Biological Activities

Activity Description References
AntifibrinolyticInhibits fibrinolysis by competing with plasminogen for binding sites
CytotoxicityExhibits cytotoxic effects on cancer cell lines when conjugated with bile acids
Enzyme InteractionSubstrate for aminotransferases; affects metabolic pathways
PharmacokineticsHigh absorption; penetrates BBB

Q & A

Q. How can researchers optimize the synthesis of Ethyl 6-aminohexanoate to improve yield and purity?

Advanced Research Focus:
Synthesis optimization often involves activating carboxylic acids with reagents like thionyl chloride (SOCl₂) to form acyl chlorides, followed by coupling with amines under controlled conditions. For example, in a protocol for a related compound, mthis compound hydrochloride was reacted with a Boc-protected acid using triethylamine (Et₃N) as a base in dry CH₂Cl₂, achieving 18% yield after column chromatography (SiO₂, ethyl acetate:methanol gradient) . To improve yields, consider:

  • Temperature control : Refluxing thionyl chloride with the acid for precise activation.
  • Solvent purity : Use anhydrous solvents to minimize side reactions.
  • Purification : Optimize column chromatography gradients or employ recrystallization for higher-purity products.

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

Basic Research Focus:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the ethyl ester and amino groups. For example, coupling constants in ¹H NMR can distinguish between ester and amide linkages .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₈H₁₇NO₂, theoretical 159.1256 g/mol) and detect impurities .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC with ethyl acetate:methanol systems to assess purity .

Q. How does this compound participate in microbial degradation pathways?

Advanced Research Focus:
In Arthrobacter sp. KI72, 6-aminohexanoate (Ahx) is metabolized via aminotransferases (e.g., NylD) that convert Ahx to adipate through α-ketoglutarate-dependent transamination . Researchers can:

  • Gene knockout studies : Disrupt nylD homologs to confirm enzymatic roles.
  • Metabolite profiling : Use LC-MS to track intermediates like 5-aminovalerate or glutaric acid .
  • Enzyme assays : Measure activity under varying pH or substrate concentrations to characterize kinetics .

Q. How does the ethyl ester group influence reactivity compared to other derivatives (e.g., methyl ester or free acid)?

Advanced Research Focus:
The ethyl ester increases hydrophobicity, affecting solubility and enzymatic interactions. For example:

  • Hydrolysis : Ethyl esters are more resistant to base-catalyzed hydrolysis than methyl esters, requiring stronger nucleophiles (e.g., LiAlH₄) for reduction .
  • Biological activity : Ethyl derivatives may exhibit slower degradation in microbial assays compared to free acids, altering metabolic pathway dynamics .
  • Comparative studies : Substitute ethyl with methyl esters in reaction protocols to assess steric and electronic effects .

Q. What experimental approaches are used to study enzyme interactions with this compound in nylon degradation?

Advanced Research Focus:

  • Enzyme isolation : Purify nylon hydrolases (e.g., NylC) from Pseudomonas or Arthrobacter strains via affinity chromatography .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for Ahx oligomers .
  • Structural analysis : Solve crystal structures of enzyme-substrate complexes to identify active-site residues (e.g., catalytic triads in NylC) .

Q. What safety precautions are critical when handling this compound hydrochloride in laboratory settings?

Basic Research Focus:

  • Personal protective equipment (PPE) : Use nitrile gloves and goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Q. What is the significance of this compound in studying nylon polymer degradation?

Advanced Research Focus:
Ahx derivatives are key intermediates in nylon-6 degradation. Researchers use them to:

  • Model metabolic pathways : Trace the conversion of oligomers to adipate via GC-MS .
  • Enzyme evolution studies : Compare nyl gene clusters across bacterial species to identify adaptive mutations .
  • Environmental applications : Screen microbial consortia from plastisphere ecosystems for Ahx degradation potential .

Properties

IUPAC Name

ethyl 6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNQDCIAOXIFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328137
Record name ethyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-34-6
Record name ethyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ε-aminocaproic acid (70.0 g, 533.8 mmol), toluenesulfonic acid (111.7 g, 1.1 eq.) and ethanol (1.6 L) was heated to reflux for 20 hours. Thereafter, TLC (CH2Cl2/EtOH/TEA, 85:10:5) revealed complete conversion. The reaction mixture was concentrated until solids started to precipitate. The precipitation was driven to completion by adding diethyl ether (1.5 L). The white solid was filtered, washed with diethyl ether, and dried in vacuo affording 174.0 g (98.3%) of a white powder. 1H NMR: (200 MHz, CDCl3): δ 7.47 (d, 2H, J=8.2 Hz), 7.10 (d, 2H, J=8.2 Hz), 4.02 (q, J=7.0 Hz), 2.79-2.65 (m, 2H), 2.28 (s, 3H), 2.25 (t, 2H, J=7.0 Hz), 1.16 (t, 3H, J=7.0 Hz), 1.49 (dt, 4H, J=7.6, 7.0 Hz), 1.29-1.22 (m, 2H). 13C NMR: 173.4, 145.6, 138.8, 128.9, 126.1, 60.4, 39.4, 33.9, 27.3, 25.9, 24.6, 21.5, 14.8.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
111.7 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
[Compound]
Name
CH2Cl2 EtOH TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98.3%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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